3-Phenylpropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-Phenylpropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C13H8N4 It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of tetracyanoethylene with toluene. This reaction proceeds via a charge-transfer complex formation, followed by electron transfer and proton transfer steps. The reaction can be carried out under photochemical or thermal conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials such as tetracyanoethylene and aromatic hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted nitrile derivatives.
Scientific Research Applications
3-Phenylpropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through electron transfer and proton transfer processes. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems. For example, its derivatives have been shown to alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the phenyl group.
3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile: Contains a methoxy group instead of a phenyl group.
Uniqueness
3-Phenylpropane-1,1,2,2-tetracarbonitrile is unique due to the presence of both a phenyl group and four nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to form charge-transfer complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
CAS No. |
57084-61-4 |
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Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-phenylpropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-12(8-15)13(9-16,10-17)6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI Key |
APZCJIWKNQJTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
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